molecular formula C11H12O2 B1443732 1-Ethynyl-3-(2-methoxyethoxy)benzene CAS No. 896114-81-1

1-Ethynyl-3-(2-methoxyethoxy)benzene

Cat. No.: B1443732
CAS No.: 896114-81-1
M. Wt: 176.21 g/mol
InChI Key: CWIWDGOCISGEJW-UHFFFAOYSA-N
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Description

1-Ethynyl-3-(2-methoxyethoxy)benzene is an aromatic compound with the chemical formula C11H12O3. It is a colorless liquid with a sweet odor and is commonly used in medical, environmental, and industrial research. This compound is known for its potential therapeutic effects and various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethynyl-3-(2-methoxyethoxy)benzene typically involves the following steps:

    Formation of the Ethynyl Group: The ethynyl group can be introduced to the benzene ring through a Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst.

    Introduction of the Methoxyethoxy Group: The methoxyethoxy group can be introduced through an etherification reaction. This involves the reaction of a hydroxyl group on the benzene ring with 2-methoxyethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-3-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of ethyl-substituted benzene derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-Ethynyl-3-(2-methoxyethoxy)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its use in drug development and as a potential pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Ethynyl-3-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of cellular pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-Ethynyl-3-methoxybenzene: Similar structure but lacks the methoxyethoxy group.

    1-Ethynyl-4-methoxybenzene: Similar structure with the methoxy group in a different position.

    1-Ethynyl-3-(2-ethoxyethoxy)benzene: Similar structure with an ethoxyethoxy group instead of a methoxyethoxy group.

Uniqueness

1-Ethynyl-3-(2-methoxyethoxy)benzene is unique due to the presence of both the ethynyl and methoxyethoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-ethynyl-3-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-10-5-4-6-11(9-10)13-8-7-12-2/h1,4-6,9H,7-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIWDGOCISGEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90828215
Record name 1-Ethynyl-3-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90828215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896114-81-1
Record name 1-Ethynyl-3-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90828215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Hydroxyphenylacetylene (237 mg, 2 mmol) was heated with 2-bromoethylmethylether (0.23 mL, 2.4 mmol) and potassium carbonate (322 mg, 2.4 mmol) in acetone (5 mL) to 110° C. in a microwave oven (CEM Discover) for 45 minutes. Water (1 mL) was added to the mixture and the whole was extracted with dichloromethane (2×25 mL). The combined organics were dried over MgSO4, filtered and concentrated in vacuo to afford a brown oil. The oil was purified by column chromatography (SiO2, dichloromethane) to afford 3-(2-methoxyethoxy)phenylacetylene as a colourless oil (247mg, 70% yield).
Quantity
237 mg
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
322 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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